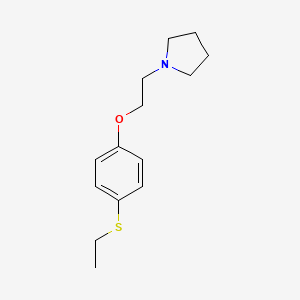
Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide: is an organic compound that features a phenyl sulfide core with an ethyl group and a pyrrolidinoethoxy substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide typically involves the reaction of 4-bromoethyl phenyl sulfide with N,N-pyrrolidinoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidinoethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, bromine, chloroform as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
Chemistry: Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It can be used in the design of molecules that target specific biological pathways, potentially leading to new therapeutic agents.
Industry: In materials science, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for creating functional materials.
作用机制
The mechanism by which Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidinoethoxy group can enhance the compound’s binding affinity and specificity for its target, while the phenyl sulfide core can participate in various interactions, including hydrophobic and π-π stacking interactions.
相似化合物的比较
- Ethyl 4-(2-N,N-morpholinoethoxy)phenyl sulfide
- Ethyl 4-(2-N,N-piperidinoethoxy)phenyl sulfide
- Ethyl 4-(2-N,N-azetidinoethoxy)phenyl sulfide
Comparison: Ethyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide is unique due to the presence of the pyrrolidinoethoxy group, which imparts specific steric and electronic properties. Compared to its analogs with different nitrogen-containing rings (morpholine, piperidine, azetidine), the pyrrolidine ring offers a balance of rigidity and flexibility, potentially leading to different biological activities and material properties.
属性
IUPAC Name |
1-[2-(4-ethylsulfanylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-2-17-14-7-5-13(6-8-14)16-12-11-15-9-3-4-10-15/h5-8H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPAXLKQYRGDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














